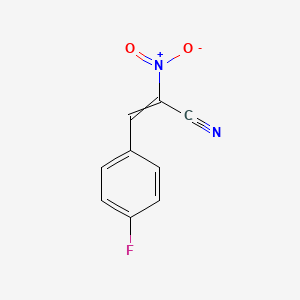
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile is an organic compound characterized by the presence of a fluorophenyl group, a nitro group, and a nitrile group attached to a propene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile typically involves a multi-step process. One common method includes the nitration of 4-fluorobenzaldehyde to form 4-fluoronitrobenzene, followed by a Knoevenagel condensation with malononitrile. The reaction conditions often involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-(4-Fluorophenyl)-2-aminoprop-2-enenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
科学研究应用
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
相似化合物的比较
Similar Compounds
3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile: Characterized by the presence of a fluorophenyl group, nitro group, and nitrile group.
3-(4-Fluorophenyl)-2-nitroprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(4-Fluorophenyl)-2-nitroprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in this compound makes it unique compared to its analogs
属性
CAS 编号 |
103867-44-3 |
|---|---|
分子式 |
C9H5FN2O2 |
分子量 |
192.15 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C9H5FN2O2/c10-8-3-1-7(2-4-8)5-9(6-11)12(13)14/h1-5H |
InChI 键 |
MQCDPHRNVDOFKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C(C#N)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)

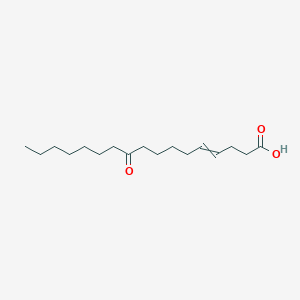
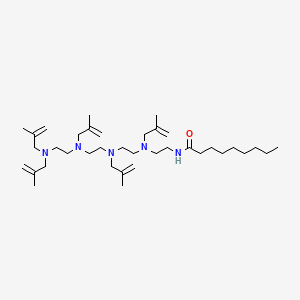
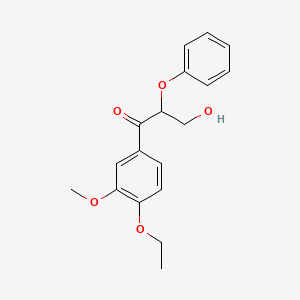


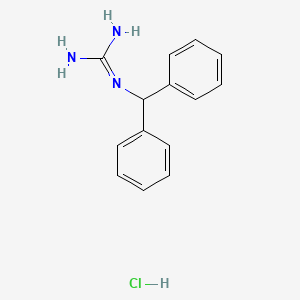
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)

![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
